N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide
Description
This compound is a synthetic ethanediamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a pyrrolidin-1-yl-substituted ethyl chain and an oxolan-2-ylmethyl group. The ethanediamide (oxalamide) moiety serves as a critical pharmacophore, enabling hydrogen-bonding interactions that may influence biological activity. Although direct physicochemical data (e.g., melting point, solubility) are unavailable, analogs such as CAS 921923-94-6 (C25H32N4O2, MW 420.5) suggest a molecular weight range of 420–450 g/mol for this compound .
Properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-26-10-4-6-17-14-18(8-9-20(17)26)21(27-11-2-3-12-27)16-25-23(29)22(28)24-15-19-7-5-13-30-19/h8-9,14,19,21H,2-7,10-13,15-16H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBMZVZLBZAWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3CCCO3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Amine
The tetrahydroquinoline moiety is synthesized via the Povarov reaction , a [4+2] cycloaddition between an imine and an electron-rich olefin. This method, optimized by Hellel et al., employs Lewis acid catalysts such as AlCl₃ or Cu(OTf)₂ to achieve high regioselectivity.
Multi-Component Povarov Reaction
A one-pot, three-component reaction between:
- 6-Amino-1-methyl-1,2,3,4-tetrahydroquinoline (derived from 3-methylaniline),
- Benzaldehyde derivatives , and
- Vinyl ethers (e.g., ethyl vinyl ether)
yields the tetrahydroquinoline scaffold. The reaction proceeds under anhydrous conditions in diethyl ether at 30°C for 12–24 hours, with AlCl₃ (10 mol%) as the catalyst. The product is purified via recrystallization from ethyl acetate, achieving yields of 68–82%.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (10 mol%) |
| Solvent | Anhydrous diethyl ether |
| Temperature | 30°C |
| Reaction Time | 12–24 hours |
| Yield | 68–82% |
Introduction of the Pyrrolidine-Ethyl Side Chain
The pyrrolidine-ethyl group is introduced via Mitsunobu coupling , a method adapted for secondary amine alkylation. The tetrahydroquinoline amine intermediate is reacted with 2-bromoethylpyrrolidine under Mitsunobu conditions.
Mitsunobu Reaction Protocol
- Reagents :
- DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)
- PPh₃ (Triphenylphosphine, 1.2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Reaction Time : 12 hours
The reaction affords the pyrrolidine-ethyl-tetrahydroquinoline intermediate in 75% yield after purification by column chromatography (silica gel, hexane/ethyl acetate).
Synthesis of (Oxolan-2-yl)methylamine
The oxolan-2-ylmethylamine is prepared via Gabriel synthesis :
Formation of the Ethanediamide Core
The final step involves coupling the two amine intermediates using oxalyl chloride as the activating agent.
Stepwise Amidation
- Activation : Oxalyl chloride (1.1 equiv) reacts with (oxolan-2-yl)methylamine in dichloromethane (DCM) at 0°C to form the monoacyl chloride.
- Coupling : The pyrrolidine-ethyl-tetrahydroquinoline amine (1.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours.
- Workup : The product is extracted with DCM, washed with NaHCO₃, and purified via recrystallization (ethanol/water).
Reaction Outcomes:
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity | >95% (HPLC) |
Optimization Strategies
Challenges and Alternatives
Steric Hindrance
The bulky pyrrolidine group necessitates prolonged reaction times (up to 24 hours) for complete coupling.
Alternative Routes
Photocatalytic methods using TiO₂ under UV light (350 nm) have been explored for imine formation but show limited applicability to this substrate.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might find use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Saturation: The target compound’s fully saturated tetrahydroquinoline core (vs.
Amide Functionality : Unlike the thiophene-carboximidamide in Compound 26, the ethanediamide group in the target compound provides two carbonyl oxygen atoms, increasing hydrogen-bonding capacity and solubility .
Pyrrolidine vs. Oxolane : The pyrrolidin-1-yl group in the target compound introduces a tertiary amine, while the oxolan-2-ylmethyl group adds an ether oxygen, enhancing polarity compared to the 3-methylphenyl group in CAS 921923-94-6 .
Key Observations:
- The target compound’s synthesis likely parallels CAS 921923-94-6, utilizing palladium-catalyzed hydrogenation for nitro-group reduction and amide coupling for oxolane incorporation .
- Lower yields in Compound 26 (56%) highlight challenges in carboximidamide formation, suggesting the ethanediamide route may require optimized conditions .
Table 3: Inferred Properties Based on Structural Analogs
| Property | Target Compound | CAS 921923-94-6 | Compound 26 |
|---|---|---|---|
| LogP | ~2.5–3.0 (moderate lipophilicity) | ~3.0 (phenyl group dominance) | ~2.8 (thiophene contribution) |
| Solubility | Improved by oxolane oxygen | Reduced due to phenyl hydrophobicity | Moderate (thiophene polarity) |
| Bioactivity | Potential CNS or enzyme inhibition | Likely similar to target compound | Reported as kinase inhibitor |
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 377.5 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₂O₂ |
| Molecular Weight | 280.3211 g/mol |
| CAS Number | 921902-45-6 |
Biological Activity Overview
The biological activity of this compound primarily involves its interaction with various enzymes and receptors in the body. Research indicates that it may exhibit significant inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for the regulation of nitric oxide in the nervous system.
The compound's mechanism of action appears to involve selective inhibition of nNOS over other nitric oxide synthases (eNOS and iNOS). This selectivity is particularly important for therapeutic applications in neurological disorders where modulation of nitric oxide levels is beneficial.
Case Studies and Research Findings
- Neuronal Nitric Oxide Synthase Inhibition : A study highlighted the potency of similar tetrahydroquinoline derivatives against nNOS. Compounds showed submicromolar activities with selectivity ratios favoring nNOS over eNOS and iNOS . This suggests that the target compound may also possess favorable characteristics in this regard.
- Synthesis and Evaluation : Research on related compounds has demonstrated that modifications in the alkyl-dimethylamino side chain can significantly enhance potency against nNOS. For instance, a derivative with a reduced lactam structure exhibited an nNOS inhibitory potency of 93 nM, indicating that structural variations can lead to improved biological activity .
- Pharmacological Implications : The potential application of this compound in treating conditions such as neurodegenerative diseases or ischemic injuries is supported by its ability to modulate nitric oxide levels effectively. The selective inhibition of nNOS could mitigate neurotoxic effects while preserving beneficial signaling pathways mediated by eNOS .
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the tetrahydroquinoline core. Key steps include:
- Amide bond formation between the tetrahydroquinoline-pyrrolidine intermediate and the oxolane-containing ethanediamide moiety under coupling agents like EDC/HOBt .
- Optimization of reaction conditions : Temperature (often 0–25°C), solvent choice (e.g., dichloromethane or ethanol for solubility), and pH control to minimize side reactions .
- Purification : Techniques such as column chromatography or recrystallization ensure ≥95% purity. HPLC is used to monitor reaction progress .
Basic: How is the compound structurally characterized in academic research?
Answer:
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., distinguishing pyrrolidine vs. piperazine moieties) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₃H₃₄N₄O₃) and detects fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, SHELX software refines atomic coordinates and hydrogen-bonding networks .
Basic: What pharmacological targets are hypothesized based on structural analogs?
Answer:
The tetrahydroquinoline core and pyrrolidine/oxolane motifs suggest interactions with:
- Serotonin receptors (5-HT) : Analogous compounds show affinity for 5-HT₁A/₂C subtypes, impacting CNS disorders .
- Kinases : The amide backbone may mimic ATP-binding motifs, as seen in tetrahydroquinoline-based kinase inhibitors .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Compare analogs with 1-methyltetrahydroquinoline vs. acetylated derivatives to assess steric effects on binding .
- Substituent variation : Replace pyrrolidine with piperazine or morpholine to evaluate nitrogen geometry’s role in target engagement .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .
Advanced: What computational methods are recommended for target identification?
Answer:
- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets like serotonin receptors or kinases .
- Molecular Dynamics (MD) simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., Lys⁵.³⁹ in 5-HT₂A) .
- Pharmacophore modeling : Align with known inhibitors (e.g., ketanserin for 5-HT₂A) to validate hypothesized interactions .
Advanced: How to address contradictory data in pharmacological assays (e.g., varying IC₅₀ values)?
Answer:
- Orthogonal assays : Validate receptor binding (radioligand displacement) with functional assays (cAMP/Gq-coupled signaling) to confirm mechanism .
- Crystallographic validation : Resolve enantiomeric purity via SHELX-refined structures to rule out stereochemical confounding .
- Batch analysis : Check for synthetic impurities (HPLC-MS) that may interfere with activity .
Advanced: What strategies optimize pharmacokinetics (PK) for in vivo studies?
Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce logP from ~3.5 to <2.5, enhancing aqueous solubility .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxolane ring oxidation) for deuteration or fluorination .
- Bioavailability assays : Use Caco-2 monolayers to assess permeability (Papp > 1×10⁻⁶ cm/s) and P-glycoprotein efflux .
Advanced: How do heterocyclic components (pyrrolidine, oxolane) influence bioactivity?
Answer:
- Pyrrolidine : The 5-membered ring’s conformational flexibility enhances receptor complementarity vs. rigid piperidine analogs .
- Oxolane (tetrahydrofuran) : Oxygen’s lone pairs stabilize hydrogen bonds with target residues (e.g., Asp³.³² in 5-HT receptors) .
- Synergistic effects : Combined heterocycles improve selectivity; e.g., oxolane-pyrrolidine hybrids show 10-fold higher 5-HT₂A vs. α₁-adrenergic affinity .
Advanced: Which analytical methods ensure batch-to-batch purity and stability?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products (HPLC-DAD) .
- Chiral HPLC : Resolve enantiomers using cellulose-based columns to confirm synthetic stereocontrol .
- Stability-indicating assays : Quantify main peak area (>98%) under accelerated conditions (40°C/75% RH for 6 months) .
Advanced: What techniques analyze biomolecular interactions (e.g., protein binding)?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., 5-HT₂A extracellular loops) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven (hydrophobic) vs. enthalpy-driven (H-bond) interactions .
- Cryo-EM : For large complexes, resolve binding poses at near-atomic resolution (3.5 Å) using single-particle analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
